Methylazoxyprocarbazine

Cytotoxicity L1210 leukemia Procarbazine metabolism

Methylazoxyprocarbazine (MPCZ; CAS 66944-56-7) is the methyl-ONN-azoxy positional isomer formed during the oxidative bioactivation of the antineoplastic prodrug procarbazine. Procarbazine is first oxidized to azoprocarbazine, then N-oxidized to a mixture of methylazoxyprocarbazine and benzylazoxyprocarbazine isomers.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
CAS No. 66944-56-7
Cat. No. B1204352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylazoxyprocarbazine
CAS66944-56-7
Synonyms4-((methyl-ONN-azoxy)methyl)-N-(1-methylethyl)benzamide
AZOXY II
azoxy-2-procarbazine
methylazoxyprocarbazine
N-isopropyl-alpha-(2-methyl-ONN-azoxy)-p-toluamide
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=CC=C(C=C1)CN=[N+](C)[O-]
InChIInChI=1S/C12H17N3O2/c1-9(2)14-12(16)11-6-4-10(5-7-11)8-13-15(3)17/h4-7,9H,8H2,1-3H3,(H,14,16)
InChIKeyMSBHRBXAZGGHHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylazoxyprocarbazine (CAS 66944-56-7): A Defined Azoxy Metabolite for Procarbazine Bioactivation Research and Analytical Reference


Methylazoxyprocarbazine (MPCZ; CAS 66944-56-7) is the methyl-ONN-azoxy positional isomer formed during the oxidative bioactivation of the antineoplastic prodrug procarbazine [1]. Procarbazine is first oxidized to azoprocarbazine, then N-oxidized to a mixture of methylazoxyprocarbazine and benzylazoxyprocarbazine isomers [1]. MPCZ has been identified as the proximate cytotoxic and dysmorphogenic intermediate responsible for the anticancer activity of procarbazine against L1210 murine leukemia [2]. The compound is utilized as a purified analytical reference standard for studying procarbazine metabolism, mechanism of action, and structure-activity relationships [1][2].

Why Generic Procarbazine or Mixtures Cannot Substitute for Purified Methylazoxyprocarbazine in Research Applications


Procarbazine is a prodrug requiring sequential oxidation to azoprocarbazine and then N-oxidation to a mixture of methylazoxy and benzylazoxy isomers [1]. The two azoxy positional isomers exhibit markedly divergent biological activities: methylazoxyprocarbazine is potently cytotoxic, whereas benzylazoxyprocarbazine has negligible activity in the same assays [2]. Furthermore, procarbazine itself shows no direct activity in certain systems—e.g., it produced no effect on embryo development at concentrations up to 200 μg/mL in whole embryo culture, whereas MPCZ elicited significant embryolethality at ≥10 μg/mL [3]. A 2:1 mixture of azoxyprocarbazines shows intermediate in vivo activity relative to purified MPCZ, underscoring that composition directly dictates potency [4]. For research requiring defined mechanism-of-action studies, analytical method validation, or controlled bioactivation experiments, only the purified methylazoxy isomer provides reproducible, isomer-specific results.

Quantitative Differentiation Evidence for Methylazoxyprocarbazine vs. Key Analogs and Parent Compound


In Vitro Cytotoxicity vs. Benzylazoxyprocarbazine in L1210 Murine Leukemia (MTT Assay)

In a direct head-to-head comparison using the MTT colorimetric assay on L1210 murine leukemia cells, methylazoxyprocarbazine exhibited an IC50 of 0.2 mM, whereas the benzylazoxy isomer showed no significant cytotoxic effect at the concentrations tested [1]. The benzylazoxy isomer was described as having an 'insignificant cytotoxic effect,' meaning its IC50 could not be determined or was far in excess of 0.2 mM under identical assay conditions [1]. This demonstrates that the position of the N-oxide group (methyl-ONN-azoxy vs. benzyl-NNO-azoxy) is a critical determinant of cytotoxicity, and that purified methylazoxyprocarbazine is the isomer responsible for the anticancer activity of procarbazine in this model [1].

Cytotoxicity L1210 leukemia Procarbazine metabolism Azoxy isomer comparison

Clonogenic Cytotoxicity vs. Procarbazine in L1210 Cells (Soft-Agar Assay)

In a soft-agar clonogenic assay using L1210 murine leukemia cells, methylazoxyprocarbazine demonstrated an IC50 of 0.15 mM, while the parent compound procarbazine required a concentration 10-fold higher (IC50 = 1.5 mM) to achieve comparable cytotoxicity [1]. This direct comparison within the same study confirms that MPCZ is approximately an order of magnitude more potent than procarbazine itself as a clonogenic cytotoxic agent [1]. The MTT assay could not be used for procarbazine due to direct chemical reduction of the dye by the parent drug, making the clonogenic assay the definitive comparative platform [1].

Clonogenic assay Procarbazine comparison IC50 L1210 leukemia

In Vivo Antitumor Efficacy vs. Procarbazine in L1210 Tumor-Bearing Mice

In L1210 tumor-bearing mice, methylazoxyprocarbazine was the most effective compound among procarbazine and its metabolites in prolonging survival [1]. A separate in vivo study demonstrated that a 2:1 mixture of azoxyprocarbazines (containing both methylazoxy and benzylazoxy isomers) increased mean lifespan by 76% using a 3-consecutive-day dose schedule, compared to 39–46% for procarbazine under equivalent conditions [2]. While the purified methylazoxy isomer's standalone in vivo survival data are reported qualitatively as 'most effective' in the Swaffar et al. study, the mixture data from Horstman et al. provide a quantitative framework—the mixture's intermediate efficacy relative to procarbazine aligns with the finding that MPCZ is the active component [1][2].

In vivo efficacy L1210 leukemia Survival Procarbazine comparison

Developmental Toxicity Potency vs. Procarbazine and Benzylazoxyprocarbazine in Rat Whole Embryo Culture

In rat whole embryo culture, methylazoxyprocarbazine was the most potent dysmorphogenic agent among the three compounds tested [1]. Procarbazine at concentrations up to 200 μg/mL produced no detectable effect on embryo growth or development [1]. MPCZ, by contrast, induced significant embryo lethality at ≥10 μg/mL, reduced embryonic developmental score (DEVS) at 25 μg/mL, and caused reductions in DEVS, head length, and somite number at 35 μg/mL [1]. At 50 μg/mL, MPCZ produced 89% embryo lethality, and at concentrations >5 μg/mL, there were significant increases in anomalies including failure of neural tube closure, erratic neural seam, and microcephaly [1]. Benzylazoxyprocarbazine (BPCZ) produced embryo lethality and DEVS reductions only at the substantially higher concentration of 100 μg/mL [1].

Developmental toxicity Dysmorphogenesis Whole embryo culture Procarbazine metabolites

Solution Decomposition and Metabolism Profile: Intramolecular Rearrangement vs. Enzymatic Metabolism

Methylazoxyprocarbazine undergoes both enzymatic and non-enzymatic degradation pathways that are distinct from those of the benzylazoxy isomer [1][2]. In incubations with CCRF-CEM human leukemia cells, only trace amounts of MPCZ remained after 72 hours, and a novel hydroxyazo decomposition product was identified—formed via an intramolecular rearrangement in solution that occurred even in cell-free medium [1]. This decomposition pathway may be responsible for generating the ultimate cytotoxic species [1]. Enzymatically, the azoxy 2 procarbazine isomer (methylazoxy) is selectively metabolized by cytosolic aldehyde dehydrogenase to N-isopropyl-p-formylbenzamide, a reaction that does not require NAD+ [2]. The benzylazoxy isomer is metabolized through different enzymatic routes [2]. These divergent stability and metabolism profiles mean that analytical methods, stability protocols, and metabolism studies must be validated specifically for the methylazoxy isomer.

Chemical stability Decomposition products Metabolism HPLC-MS

Recommended Application Scenarios for Purified Methylazoxyprocarbazine Based on Evidence


Procarbazine Bioactivation Mechanism Studies Requiring Defined Active Metabolite

For research groups investigating the mechanism of procarbazine anticancer activity, purified methylazoxyprocarbazine is the essential bioactive intermediate. The evidence demonstrates that procarbazine itself is a prodrug with no direct cytotoxicity in several models [1], and that MPCZ is the most potent metabolite—10-fold more potent than procarbazine in clonogenic assays (IC50 0.15 mM vs. 1.5 mM) [2]. Using purified MPCZ eliminates the confounding variable of variable bioactivation efficiency and enables direct interrogation of downstream DNA alkylation and cell death pathways. This is critical for studies seeking to dissect the contributions of enzymatic (P450-mediated) vs. non-enzymatic activation routes [3].

Developmental Toxicology Screening with Isomer-Specific Resolution

For teratogenicity assessment of procarbazine-related compounds, only methylazoxyprocarbazine—not the parent drug—is active in the rat whole embryo culture model. Procarbazine shows no developmental toxicity at concentrations up to 200 μg/mL, while MPCZ produces significant embryolethality at ≥10 μg/mL and neural tube defects at >5 μg/mL [4]. The benzylazoxy isomer is an order of magnitude less potent (effects only at 100 μg/mL) [4]. Purified MPCZ is therefore the sole relevant agent for mechanistic developmental toxicology studies, and its use as a positive control or test article provides isomer-specific resolution that cannot be achieved with procarbazine or mixed metabolite preparations.

Analytical Reference Standard for HPLC and LC-MS Method Validation in Pharmacokinetic Studies

Methylazoxyprocarbazine is used as a reference standard for developing and validating quantitative analytical methods for procarbazine metabolite profiling. The compound's distinct chromatographic retention time, specific mass spectral characteristics (protonated molecular ion, characteristic fragmentation pattern), and its unique decomposition behavior—including formation of a hydroxyazo rearrangement product [5]—demand a pure reference standard for accurate calibration and identity confirmation. Pharmacokinetic methods for procarbazine that monitor azoxy metabolites require pure MPCZ for spike-and-recovery validation, calibration curve construction, and assessment of extraction efficiency from biological matrices [6].

Structure-Activity Relationship (SAR) Studies on Azoxy Pharmacophore Cytotoxicity

For medicinal chemistry programs exploring the azoxy pharmacophore as a cytotoxic warhead, methylazoxyprocarbazine serves as the benchmark active compound. The head-to-head comparison between the methylazoxy (IC50 0.2 mM) and benzylazoxy (inactive) isomers establishes that the methyl-ONN-azoxy configuration is essential for activity [2]. This differential potency provides a clear SAR starting point: modifications that preserve the methyl-ONN-azoxy geometry while altering the benzamide substituent can be systematically compared against purified MPCZ as the reference standard. Using a mixed isomer preparation would obscure this critical SAR signal and confound potency rankings.

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